molecular formula C10H16O3 B13570948 1-((Tetrahydro-2h-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid

1-((Tetrahydro-2h-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13570948
M. Wt: 184.23 g/mol
InChI Key: PQBWLHHOJOGJRX-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran with cyclopropane carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activity. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid
  • 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid

Uniqueness: 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and a tetrahydropyran moiety makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)10(4-5-10)7-8-3-1-2-6-13-8/h8H,1-7H2,(H,11,12)

InChI Key

PQBWLHHOJOGJRX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC2(CC2)C(=O)O

Origin of Product

United States

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